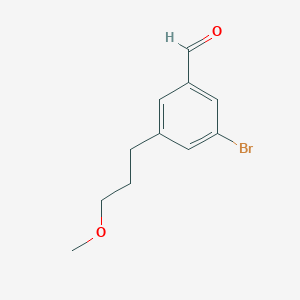

3-Bromo-5-(3-methoxypropyl)benzaldehyde

Description

3-Bromo-5-(3-methoxypropyl)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with a bromine atom at the 3-position and a 3-methoxypropyl group at the 5-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its reactive aldehyde group and electron-withdrawing bromine atom enable participation in cross-coupling reactions and nucleophilic substitutions.

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

3-bromo-5-(3-methoxypropyl)benzaldehyde |

InChI |

InChI=1S/C11H13BrO2/c1-14-4-2-3-9-5-10(8-13)7-11(12)6-9/h5-8H,2-4H2,1H3 |

InChI Key |

YUICBFQYIAUOOY-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC1=CC(=CC(=C1)Br)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The 3-methoxypropyl group in the target compound enhances hydrophobicity compared to shorter-chain analogs like 3-bromo-5-(methoxymethoxy)benzaldehyde .

- Bromine substitution at the 3-position is conserved across analogs, suggesting shared utility in halogen-mediated reactions.

Physicochemical Properties

Chromatographic Behavior

Benzaldehyde derivatives exhibit distinct retention patterns in chromatography. For example:

- Unsubstituted benzaldehyde has a capacity factor (k') of ~1.1 on ODS columns, while methylbenzoate shows k' ≈ 1.0 .

- Inference for 3-Bromo-5-(3-methoxypropyl)benzaldehyde : The bromine atom and bulky 3-methoxypropyl group likely increase retention time due to enhanced hydrophobic interactions and steric effects.

Aromatic and Volatility Profiles

Benzaldehyde is a key aroma compound in natural products (e.g., oak mistletoes), contributing sweet, floral notes . However, brominated derivatives like the target compound are expected to exhibit reduced volatility and altered odor profiles due to increased molecular weight and substituent effects.

Research Findings and Limitations

- Gaps in Data : Direct studies on 3-Bromo-5-(3-methoxypropyl)benzaldehyde are sparse. Most inferences derive from structural analogs (e.g., ).

- Hypothetical Reactivity : Computational modeling suggests that the 3-methoxypropyl group may stabilize transition states in nucleophilic attacks, but experimental validation is needed.

- Contradictions : While benzaldehyde is a fragrance component , brominated analogs are rarely used in this context, highlighting functional divergences within the benzaldehyde family.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.